molecular formula C16H30N2O4S B6754032 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine

4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine

Cat. No.: B6754032
M. Wt: 346.5 g/mol
InChI Key: RRLNUGLNXYLJFC-UHFFFAOYSA-N
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Description

4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and an oxane (tetrahydropyran) moiety

Properties

IUPAC Name

4-[[1-(oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4S/c19-23(20,14-16-6-2-4-10-22-16)18-7-3-1-5-15(18)13-17-8-11-21-12-9-17/h15-16H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLNUGLNXYLJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCOCC2)S(=O)(=O)CC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Attachment of the Oxane Group: The oxane moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the oxane group.

    Sulfonylation: The sulfonyl group is added through a reaction with a sulfonyl chloride, typically in the presence of a base such as triethylamine.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate diol and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology and drug discovery.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic activity, such as enzyme inhibitors or receptor antagonists.

Industry

Industrially, this compound can be used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. The morpholine and piperidine rings can enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]piperidine: Similar structure but lacks the morpholine ring.

    4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]pyrrolidine: Similar structure but contains a pyrrolidine ring instead of morpholine.

    4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]piperazine: Similar structure but contains a piperazine ring.

Uniqueness

The presence of both morpholine and piperidine rings in 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine provides unique steric and electronic properties. This dual-ring system can enhance the compound’s ability to interact with multiple biological targets, making it more versatile in scientific research and industrial applications.

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